2-[2-(Dimethylamino)ethyl]-1-indanone-d6
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Description
“2-[2-(Dimethylamino)ethyl]-1-indanone” is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is also known as "DIMETINDENE MALEATE EP IMPURITY E" . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, diblock copolymers of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) were synthesized via RAFT . The copolymers were characterized using GPC, 1H-NMR, and FTIR .Molecular Structure Analysis
The molecular structure of “2-[2-(Dimethylamino)ethyl]-1-indanone” consists of a dimethylaminoethyl group attached to an indanone ring . The exact 3D structure may need to be determined using advanced techniques such as X-ray crystallography or NMR spectroscopy.Safety and Hazards
“2-[2-(Dimethylamino)ethyl]-1-indanone” is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn and the substance should be handled in a well-ventilated area .
Future Directions
The future directions for “2-[2-(Dimethylamino)ethyl]-1-indanone” could involve further exploration of its potential uses in the synthesis of polymers and investigation of its properties. As it is primarily used for research and development purposes , there may be potential for its use in the development of new materials or in various chemical processes.
properties
IUPAC Name |
2-[2-[bis(trideuteriomethyl)amino]ethyl]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15/h3-6,11H,7-9H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKFCKOAHVBKLL-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1CC2=CC=CC=C2C1=O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Dimethylamino)ethyl]-1-indanone-d6 |
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